molecular formula C6H3N3O2S B175626 5-Nitro-2,1,3-benzothiadiazole CAS No. 16252-88-3

5-Nitro-2,1,3-benzothiadiazole

Cat. No.: B175626
CAS No.: 16252-88-3
M. Wt: 181.17 g/mol
InChI Key: BXZPSERJJMAPSV-UHFFFAOYSA-N
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Description

5-Nitro-2,1,3-benzothiadiazole is a heterocyclic aromatic compound that consists of a benzene ring fused to a thiadiazole ring with a nitro group at the 5-position. This compound is known for its strong electron-withdrawing properties, making it a valuable building block in various chemical syntheses and applications.

Biochemical Analysis

Biochemical Properties

Its parent compound, 2,1,3-Benzothiadiazole, is known to undergo standard chemistry of aromatic compounds, readily forming nitro and chloro derivatives . The nitro group in 5-Nitro-2,1,3-benzothiadiazole could potentially interact with various enzymes, proteins, and other biomolecules, but specific interactions have not been reported yet.

Cellular Effects

Derivatives of 2,1,3-Benzothiadiazole are used in the development of organic light-emitting diodes, organic solar cells, and organic field-effect transistors , suggesting that they may influence cellular processes related to light absorption and energy transfer.

Molecular Mechanism

The parent compound, 2,1,3-Benzothiadiazole, and its derivatives are known to have strong electron-withdrawing ability, which can improve the electronic properties of resulting organic materials . This suggests that this compound might interact with biomolecules through electron transfer processes.

Metabolic Pathways

2,1,3-Benzothiadiazole can be converted back to the 1,2-diaminobenzene compounds from which they were prepared under reducing conditions . This suggests that this compound might also be involved in similar metabolic transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Nitro-2,1,3-benzothiadiazole can be synthesized through several methods. One common approach involves the nitration of 2,1,3-benzothiadiazole. The nitration process typically uses concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperatures to ensure the selective introduction of the nitro group at the 5-position.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, minimizing the formation of by-products and ensuring high purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often facilitated by strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents like tin(II) chloride or hydrogen gas in the presence of a catalyst.

    Substitution: This compound can participate in electrophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Tin(II) chloride, hydrogen gas with a catalyst (e.g., palladium on carbon).

    Substitution: Electrophilic reagents such as halogens, sulfonyl chlorides, or alkylating agents.

Major Products Formed:

    Oxidation: Formation of nitro-substituted benzothiadiazole derivatives.

    Reduction: Conversion to 5-amino-2,1,3-benzothiadiazole.

    Substitution: Various substituted benzothiadiazole derivatives depending on the electrophile used.

Scientific Research Applications

5-Nitro-2,1,3-benzothiadiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of dyes, pigments, and electronic materials due to its strong electron-withdrawing nature.

Comparison with Similar Compounds

    2,1,3-Benzothiadiazole: The parent compound without the nitro group, used in similar applications but with different reactivity.

    4-Nitro-2,1,3-benzothiadiazole: Another nitro-substituted derivative with the nitro group at a different position, affecting its chemical properties and applications.

    5-Amino-2,1,3-benzothiadiazole:

Uniqueness: 5-Nitro-2,1,3-benzothiadiazole is unique due to the specific positioning of the nitro group, which significantly influences its electron-withdrawing properties and reactivity. This makes it particularly valuable in the synthesis of electron-deficient compounds and materials with specific electronic properties.

Properties

IUPAC Name

5-nitro-2,1,3-benzothiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3N3O2S/c10-9(11)4-1-2-5-6(3-4)8-12-7-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXZPSERJJMAPSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60167385
Record name 5-(Hydroxy(oxido)amino)-2,1,3-benzothiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60167385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16252-88-3
Record name 5-Nitro-2,1,3-benzothiadiazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016252883
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 16252-88-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169218
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(Hydroxy(oxido)amino)-2,1,3-benzothiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60167385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Nitro-2,1,3-benzothiadiazole
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K2T9C5FVT8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 5-Nitro-2,1,3-benzothiadiazole react with ethyl isocyanoacetate?

A1: The research article demonstrates that this compound reacts with ethyl isocyanoacetate in the presence of 1,8-diazabicyclo[5.4.0]undecene (DBU) []. This reaction yields ethyl 2,1,3-benzothiadiazole[3,4-c]pyrrole-2-carboxylate as the sole product with a 21% yield [].

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